molecular formula C10H8BrNO3 B15333096 Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate

Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate

Cat. No.: B15333096
M. Wt: 270.08 g/mol
InChI Key: ZHHVCSVRPNIQEV-UHFFFAOYSA-N
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Description

Ethyl 6-bromobenzo[c]isoxazole-3-carboxylate (CAS No. 651780-27-7) is a brominated isoxazole derivative with the molecular formula C₁₀H₈BrNO₃ and a molecular weight of 286.09 g/mol. It is characterized by a benzo[c]isoxazole core substituted with a bromine atom at the 6-position and an ethyl ester group at the 3-position. This compound is industrially available at 99% purity in bulk quantities (25 kg/drum) and is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-bromo-2,1-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)12-15-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHVCSVRPNIQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CC2=NO1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-bromo-2-nitrobenzaldehyde with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Cycloaddition Reactions: Catalysts such as copper(I) iodide (CuI) or ruthenium(II) complexes are employed.

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or modulate neurotransmitter receptors in the brain . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Isoxazole Derivatives

Methyl 6-Bromobenzo[d]isoxazole-3-carboxylate (CAS 1123169-23-2)
  • Key Difference : Methyl ester vs. ethyl ester.
  • Impact: The methyl ester derivative has a similarity score of 0.98 to the target compound, indicating nearly identical electronic and steric profiles. However, the ethyl ester in the target compound may confer slightly improved solubility in non-polar solvents due to the longer alkyl chain .
Ethyl 6-Aminobenzo[d]isoxazole-3-carboxylate (CAS 932702-23-3)
  • Key Difference: Bromine replaced by an amino group (-NH₂).
  • Impact: The amino group reduces molecular weight (206.20 g/mol vs. 286.09 g/mol) and alters reactivity. The amino derivative is more nucleophilic, making it suitable for coupling reactions, whereas the bromo-substituted compound is a better electrophile for cross-coupling (e.g., Suzuki-Miyaura) .
6-Bromo-3-chlorobenzo[d]isoxazole (CAS 401567-43-9)
  • Key Difference : Ethyl ester replaced by a chlorine atom.
  • Impact : The absence of the ester group reduces polarity, lowering solubility in polar solvents. Chlorine’s smaller size compared to the ester group may enhance crystal packing, as seen in its high similarity score (0.99) .

Heterocycle and Functional Group Modifications

6-Fluorobenzo[c]isoxazole-3-carbonitrile (CAS 23073-23-6)
  • Key Differences : Bromine replaced by fluorine; ester replaced by nitrile.
  • Impact : Fluorine’s electronegativity increases metabolic stability but reduces leaving-group ability. The nitrile group (-CN) introduces polarity, reflected in its higher price ($1,151/g) compared to the target compound ($490/250mg) .
Ethyl 6-Bromobenzo[d]isothiazole-3-carboxylate (CAS 858671-74-6)
  • Key Difference : Isoxazole oxygen replaced by sulfur (isothiazole).
  • Impact : Sulfur’s larger atomic radius and lower electronegativity alter electronic properties. The isothiazole derivative has a molecular weight of 286.15 g/mol and may exhibit distinct biological activity due to sulfur’s role in hydrogen bonding .

Biological Activity

Ethyl 6-bromobenzo[c]isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuroprotection, anti-inflammatory effects, and antimicrobial properties. The following sections will delve into the biological activity of this compound, supported by recent research findings and data tables.

Neuroprotective Effects

Recent studies have indicated that isoxazole derivatives, including this compound, exhibit significant neuroprotective properties. These compounds are believed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. A study reported that certain isoxazole derivatives showed AChE inhibitory activity with IC50 values ranging from 0.27 to 21.5 µM . The presence of electron-donating groups in these compounds enhances their effectiveness.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Isoxazole derivatives have demonstrated activity against various pathogens, including bacteria and fungi. In vitro studies revealed that these compounds possess low cytotoxicity while effectively inhibiting the growth of Staphylococcus aureus and Pseudomonas aeruginosa, as well as Candida albicans . The minimal inhibitory concentrations (MIC) for these activities were notably low, indicating strong potential for therapeutic applications.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds containing the isoxazole moiety have been linked to reduced inflammatory responses in various models, suggesting their utility in treating inflammatory diseases .

Structure-Activity Relationship Studies

A comprehensive SAR analysis has been conducted to understand the influence of different substituents on the biological activity of isoxazole derivatives. For instance, modifications at the C-5 position of the isoxazole ring were found to significantly affect potency against AChE and BuChE enzymes . The following table summarizes key findings from SAR studies:

CompoundSubstituentAChE IC50 (µM)BuChE IC50 (µM)Antimicrobial Activity
5d -OCH329.46Not significantModerate
D -Br4.1Not testedHigh
E -Cl12100Low

Case Study: Antitubercular Activity

In a separate investigation focused on antitubercular properties, a series of isoxazole derivatives were synthesized and tested against Mycobacterium tuberculosis. One derivative exhibited an MIC90 of 1.25 µg/mL, highlighting the potential of these compounds in combating drug-resistant strains . The structural modifications that maintained the pharmacophore of the isoxazole core were crucial for achieving effective antitubercular activity.

Q & A

Q. What are the established synthetic methodologies for Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted acetophenones with diethyl oxalate and hydroxylamine hydrochloride, followed by bromination. Key steps include:

  • Cyclocondensation : Reacting 3-fluoro-4-methoxyacetophenone with diethyl oxalate under alkaline conditions (e.g., sodium ethoxide) to form the isoxazole core .
  • Bromination : Introducing bromine at the 6-position using reagents like N-bromosuccinimide (NBS) in inert solvents (e.g., CCl₄) under controlled temperatures (0–25°C) .

Q. Optimization Tips :

  • Temperature : Lower temperatures (0–5°C) reduce side reactions during bromination.
  • Catalysts : Use of Lewis acids (e.g., FeCl₃) improves regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) ensures high purity (>95%) .

Q. Table 1. Synthetic Route Comparison

MethodReagents/ConditionsYield (%)Purity (%)Reference
Cyclocondensation + BrominationDiethyl oxalate, NBS, CCl₄64–79>95
Microwave-AssistedEthyl acetoacetate, 4-bromophenacyl bromide, 100°C8598

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm structural integrity via diagnostic signals:
    • Ethyl group: δ 1.35 (t, -OCH₂CH₃), 4.35 (q, -OCH₂) .
    • Aromatic protons: δ 7.45–8.10 (m, C6-Br-substituted ring) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (Observed: m/z 269.9688 [M+H]⁺; Calculated: 269.9687) .
  • X-ray Crystallography : Resolve crystal packing and confirm bromine positioning (if single crystals are obtained) .

Q. Table 2. Key Spectral Data

TechniqueKey Signals/DataReference
1H NMRδ 1.35 (t), 4.35 (q), 7.45–8.10 (m)
13C NMRδ 162.5 (C=O), 121.5 (C-Br)
HRMSm/z 269.9688 [M+H]⁺

Advanced Research Questions

Q. How can researchers optimize the bromination step to minimize byproducts and improve regioselectivity?

Methodological Answer:

  • Reagent Choice : NBS over Br₂ reduces electrophilic side reactions .
  • Solvent Effects : Use CCl₄ or CH₂Cl₂ for better bromine solubility and regiocontrol.
  • Additives : Catalytic FeCl₃ directs bromination to the 6-position by stabilizing intermediates .
  • Kinetic Monitoring : In-situ FTIR or HPLC tracks reaction progress to terminate at optimal conversion (~90%) .

Critical Analysis : Contradictions in bromination efficiency across studies may arise from trace moisture or impurities; rigorous drying of reagents/solvents is essential .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point, solubility)?

Methodological Answer:

  • Cross-Validation : Use differential scanning calorimetry (DSC) for melting point and HPLC for purity checks .
  • Standardized Protocols : Replicate synthesis/purification under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
  • Computational Prediction : Employ tools like COSMO-RS to estimate solubility in solvents (e.g., logP = 2.767 predicts high organic solvent affinity) .

Q. Table 3. Physicochemical Data Comparison

PropertyReported ValueMethod UsedReference
Boiling Point361.3°C (estimated)Computational
logP2.767XLogP3
Solubility>50 mg/mL in DMSOExperimental

Q. What computational approaches predict the reactivity and stability of this compound in drug discovery?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify reactive sites (e.g., C3-carboxylate for nucleophilic attacks) .
  • Molecular Docking : Screen against biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .
  • Degradation Studies : Simulate hydrolysis pathways under physiological pH (e.g., ester group cleavage at pH > 8) .

Case Study : Derivatives with electron-withdrawing groups (e.g., -Br) show enhanced metabolic stability in liver microsome assays .

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